molecular formula C17H19NO6 B11152692 2-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid

2-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid

Cat. No.: B11152692
M. Wt: 333.3 g/mol
InChI Key: WDOUZMRSHAVKKA-UHFFFAOYSA-N
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Description

2-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a methoxy group, a methyl group, and an acetylamino butanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 7-methoxy-4-methylcoumarin, which is achieved through the Pechmann condensation reaction of resorcinol with ethyl acetoacetate in the presence of a strong acid catalyst.

    Acetylation: The 7-methoxy-4-methylcoumarin is then acetylated using acetic anhydride to introduce the acetyl group at the 3-position of the chromen-2-one core.

    Amination: The acetylated product is reacted with butanoic acid in the presence of a coupling agent such as N,N’-carbonyldiimidazole to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium ethoxide in ethanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted coumarin derivatives.

Scientific Research Applications

2-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a fluorescent probe in analytical chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and as a fluorescent marker in biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 2-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Fluorescent Properties: The chromen-2-one core structure imparts fluorescent properties to the compound, making it useful as a fluorescent probe in various assays.

    Pathways Involved: The compound may interact with signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-4-methylcoumarin: A precursor in the synthesis of the target compound.

    4-methyl-2-oxo-2H-chromen-7-yl acetic acid: A structurally related coumarin derivative.

    7-hydroxy-4-methylcoumarin: Another coumarin derivative with similar biological activities.

Uniqueness

2-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid is unique due to the presence of the acetylamino butanoic acid moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and a fluorescent probe, distinguishing it from other coumarin derivatives.

Properties

Molecular Formula

C17H19NO6

Molecular Weight

333.3 g/mol

IUPAC Name

2-[[2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]butanoic acid

InChI

InChI=1S/C17H19NO6/c1-4-13(16(20)21)18-15(19)8-12-9(2)11-6-5-10(23-3)7-14(11)24-17(12)22/h5-7,13H,4,8H2,1-3H3,(H,18,19)(H,20,21)

InChI Key

WDOUZMRSHAVKKA-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)NC(=O)CC1=C(C2=C(C=C(C=C2)OC)OC1=O)C

Origin of Product

United States

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